

Experimental Data on DFV-OTX vs. Paclitaxel

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Compound Focus: Ortataxel

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The following table summarizes the key experimental findings for DFV-OTX compared to paclitaxel (PTX) from studies on breast cancer cell lines [1] [2]:

Experimental Metric	DFV-OTX Performance	Paclitaxel (PTX) Performance
Cytotoxicity in PTX-resistant cells (MCF-7R)	Significantly stronger cytotoxic activity at 1 and 5 nM concentrations [1].	Limited by resistance mechanisms [1].
Inhibition of colony formation	Effectively inhibited in vitro tumorigenesis in resistant cell lines [1] [2].	Compromised efficacy in resistant cell lines [1].
Intracellular Drug Accumulation	Lower intracellular concentration measured by LC-MS/MS; suggests reduced susceptibility to efflux pumps [2].	Higher intracellular concentration; effluxed by pumps like ABCB1/ABCG2 [1] [2].
β -Tubulin Binding	Unique hydrogen-bonding and van der Waals interactions with β -tubulin, per molecular docking analysis [1] [2].	Standard binding mode to β -tubulin [1].
Efficacy in Mouse Xenograft Models	Exhibited clear efficacy in tumors derived from PTX-resistant MCF-7R and MDA-MB-231R cell lines [1] [2].	Reduced efficacy in resistant tumor models [1].

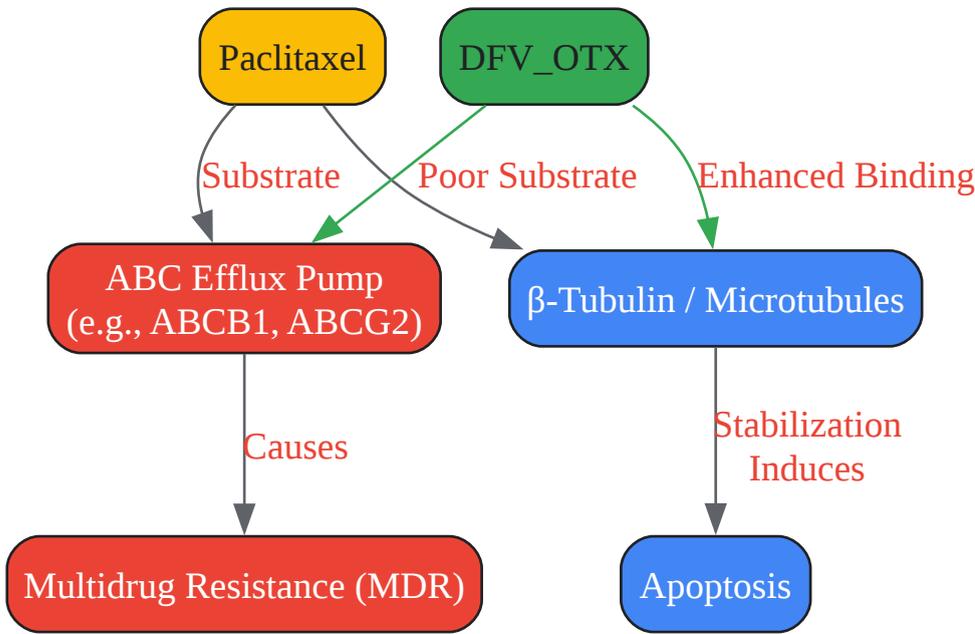
Detailed Experimental Protocols

The data in the table above was generated through the following key experimental methodologies [1]:

- **Cell Viability and Cytotoxicity Assays:** Cell viability was measured using assays like Cell Counting Kit-8 (CCK-8). Cells were seeded in plates and treated with various concentrations of taxanes. After incubation, the CCK-8 solution was added, and the absorbance was measured to calculate the inhibitory concentration (IC50).
- **Colony Formation Assay:** Cells were seeded at a low density and treated with the drug. After a period of incubation, the resulting cell colonies were fixed, stained, and counted to assess the drug's ability to inhibit long-term cell proliferation and tumorigenic potential.
- **Cell Cycle Analysis:** Cells were fixed, treated with RNase, and stained with Propidium Iodide (PI). The DNA content was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
- **Apoptosis Detection:** The Annexin V-FITC/PI double-staining kit was used. Cells were stained and analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
- **Molecular Docking Analysis:** The three-dimensional structure of β -tubulin was used. The DFV-OTX structure was modeled and docked into the taxane-binding site of β -tubulin using docking software to predict binding modes and interaction energies.
- **Intracellular Drug Concentration Measurement:** Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) was employed. Cells were treated with the drug, lysed, and the lysates were analyzed by LC-MS/MS to quantify the precise amount of drug inside the cells.

Mechanisms of Action & Resistance

To understand how DFV-OTX overcomes resistance, it's helpful to visualize the key mechanisms involved. The diagram below illustrates the primary pathway through which paclitaxel resistance emerges and how DFV-OTX counteracts it.



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The primary mechanism of resistance to paclitaxel is the **overexpression of ATP-binding cassette (ABC) efflux pumps**, such as ABCB1 (P-glycoprotein) and ABCG2 [1] [3]. These pumps actively expel taxanes from cancer cells, reducing intracellular drug accumulation and leading to multidrug resistance (MDR) [1].

DFV-OTX is designed to counteract this. Its specific chemical modification (a difluorovinyl group at the C3' position on the taxane skeleton) makes it a **poor substrate for these ABC efflux pumps**, allowing it to be retained more effectively within resistant cells [1] [2]. Furthermore, DFV-OTX demonstrates a **unique binding mode to β -tubulin**, which enhances its ability to stabilize microtubules and induce cell cycle arrest and apoptosis, even in resistant cell lines [1].

Conclusion for Researchers

In summary, while direct cross-resistance profiles for the parent compound **ortataxel** are not fully detailed in the available literature, the derivative **DFV-OTX represents a significant strategic advancement:**

- **Primary Advantage:** Its primary documented advantage is the ability to evade key ABC efflux pumps, a major resistance mechanism for paclitaxel and other chemotherapeutics [1] [2].
- **Potency:** It exhibits superior cytotoxicity and efficacy in preclinical models of paclitaxel-resistant breast cancer, particularly in triple-negative breast cancer (TNBC) models [1].

- **Mechanism:** The structural modifications confer both reduced efflux and a potentially more potent interaction with the tubulin target [1] [2].

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References

1. A novel taxane, difluorovinyl-ortataxel, effectively ... [sciencedirect.com]
2. A novel taxane, difluorovinyl-ortataxel, effectively ... [bohrium.com]
3. Key genes and molecular mechanisms related to Paclitaxel ... [pmc.ncbi.nlm.nih.gov]

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